molecular formula C8H6BrNOS B7500035 5-bromo-N-prop-2-ynylthiophene-2-carboxamide

5-bromo-N-prop-2-ynylthiophene-2-carboxamide

Cat. No. B7500035
M. Wt: 244.11 g/mol
InChI Key: KDRLFWATIZCSIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-prop-2-ynylthiophene-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential application in drug discovery and development. This compound is a member of the thiophene family, which is known for its biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.

Mechanism of Action

The mechanism of action of 5-bromo-N-prop-2-ynylthiophene-2-carboxamide involves its interaction with the active site of the target enzyme, leading to inhibition of its activity. For example, it has been shown to bind to the zinc ion in the active site of MMPs, blocking their ability to degrade extracellular matrix proteins. Similarly, it binds to the active site of HDACs, preventing them from removing acetyl groups from histone proteins, which leads to altered gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-bromo-N-prop-2-ynylthiophene-2-carboxamide are dependent on the specific enzyme targeted. For example, inhibition of HDACs leads to increased acetylation of histone proteins, which can result in altered gene expression and cell differentiation. Inhibition of MMPs can lead to decreased extracellular matrix remodeling, which can be beneficial in the treatment of diseases such as cancer and arthritis.

Advantages and Limitations for Lab Experiments

One advantage of using 5-bromo-N-prop-2-ynylthiophene-2-carboxamide in lab experiments is its potent inhibitory activity against a variety of enzymes. This makes it a valuable tool for studying the role of these enzymes in various biological processes. However, one limitation is that it may not be selective for a specific enzyme, leading to off-target effects. Additionally, the compound may have limited solubility in aqueous solutions, which can affect its bioavailability and activity.

Future Directions

There are several future directions for research on 5-bromo-N-prop-2-ynylthiophene-2-carboxamide. One area of interest is the development of more selective inhibitors for specific enzymes. This could lead to the development of more effective therapies for diseases such as cancer and inflammatory disorders. Another area of research is the use of this compound as a tool for studying the role of enzymes in various biological processes. Additionally, further studies are needed to determine the pharmacokinetics and toxicity of this compound in vivo, which will be important for its potential use as a therapeutic agent.

Synthesis Methods

The synthesis of 5-bromo-N-prop-2-ynylthiophene-2-carboxamide involves the reaction of 5-bromo-2-chlorothiophene with propargylamine in the presence of a base, such as potassium carbonate. The resulting product is then treated with acetic anhydride to form the final compound. This method has been optimized to produce high yields of the compound with good purity.

Scientific Research Applications

5-bromo-N-prop-2-ynylthiophene-2-carboxamide has shown promising results in scientific research, particularly in drug discovery and development. It has been found to exhibit potent inhibitory activity against a variety of enzymes, including histone deacetylases (HDACs), carbonic anhydrases (CAs), and metalloproteinases (MMPs). These enzymes are involved in a wide range of biological processes, including gene expression, cell signaling, and extracellular matrix remodeling, making them attractive targets for drug development.

properties

IUPAC Name

5-bromo-N-prop-2-ynylthiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNOS/c1-2-5-10-8(11)6-3-4-7(9)12-6/h1,3-4H,5H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDRLFWATIZCSIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)C1=CC=C(S1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-prop-2-ynylthiophene-2-carboxamide

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